molecular formula C18H13NO4 B139693 (4-nitrophenyl) 2-naphthalen-1-ylacetate CAS No. 51537-87-2

(4-nitrophenyl) 2-naphthalen-1-ylacetate

Cat. No.: B139693
CAS No.: 51537-87-2
M. Wt: 307.3 g/mol
InChI Key: ABJNXPMQKGUCPD-UHFFFAOYSA-N
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Description

(4-nitrophenyl) 2-naphthalen-1-ylacetate is an organic compound with the molecular formula C18H13NO4 It is a derivative of 1-naphthylacetic acid and 4-nitrophenol, forming an ester linkage

Preparation Methods

The synthesis of (4-nitrophenyl) 2-naphthalen-1-ylacetate typically involves the esterification reaction between 1-naphthylacetic acid and 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

(4-nitrophenyl) 2-naphthalen-1-ylacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-nitrophenyl) 2-naphthalen-1-ylacetate primarily involves its hydrolysis to produce 1-naphthylacetic acid and 4-nitrophenol. The ester bond is cleaved by nucleophilic attack, facilitated by the presence of water and a catalyst. The resulting products can then participate in further biochemical or chemical reactions .

Comparison with Similar Compounds

(4-nitrophenyl) 2-naphthalen-1-ylacetate can be compared with other esters of 1-naphthylacetic acid and nitrophenol derivatives. Similar compounds include:

    1-Naphthylacetic Acid Methyl Ester: This compound is simpler and less reactive compared to the nitrophenyl ester.

    4-Nitrophenyl Acetate: Another ester with a nitrophenyl group, but with a simpler acetic acid derivative.

    1-Naphthylacetic Acid Ethyl Ester: Similar to the methyl ester but with slightly different physical properties due to the ethyl group.

The uniqueness of this compound lies in its combination of the naphthylacetic acid and nitrophenyl groups, which confer specific reactivity

Properties

IUPAC Name

(4-nitrophenyl) 2-naphthalen-1-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-18(23-16-10-8-15(9-11-16)19(21)22)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJNXPMQKGUCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10428953
Record name 4-Nitrophenyl (naphthalen-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51537-87-2
Record name 4-Nitrophenyl (naphthalen-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10428953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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